3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds has been achieved using the Gewald synthesis technique, starting from substituted phenyl ethanones, malononitrile, a mild base, and sulfur powder . Another approach involves the Vilsmeier-Haack reaction to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, a one-pot two-step synthesis involving solvent-free condensation/reduction reactions has been reported for the synthesis of similar compounds . These methods highlight the versatility and adaptability of synthetic routes to obtain pyrazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . Theoretical calculations, such as Hartree–Fock (HF) and density functional methods (B3LYP), are also used to compare with experimental data and to predict molecular properties .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, forming Schiff bases when treated with aldehydes . The reactivity of these compounds can lead to the formation of a wide range of products, including pyrazolo[3,4-d]pyrimidines when reacted with amines . The presence of different functional groups on the pyrazole ring can significantly influence the reaction pathways and the nature of the products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, melting point, and stability. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, which can also impact their physical properties . Spectroscopic and spectrophotometric investigations provide insights into the compound's electronic structure, which is crucial for understanding its reactivity and potential as a biological agent . Nonlinear optical properties have also been reported for some pyrazole derivatives, indicating their potential application in materials science .
Scientific Research Applications
Synthesis and Chemical Properties
3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a versatile compound used in various chemical syntheses. For instance, it is involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are subsequently tested for anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Another study discusses its use in reductive amination reactions, contributing to the synthesis of secondary amines, significant in the production of pharmaceutical ingredients and fine chemicals (Bawa et al., 2009).
Potential in Drug Development
Research has explored its potential in drug development, particularly as a CRF(1) receptor antagonist, which could lead to new anxiolytic or antidepressant drugs. Notably, one analog of this compound demonstrated effectiveness in rat models of anxiety and has been advanced to clinical trials (Gilligan et al., 2009). Additionally, its derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014).
Applications in Material Science
In the field of material science, this compound derivatives have been used to modify polyvinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibited improved thermal stability and potential for medical applications due to their promising biological activities (Aly et al., 2015).
Role in Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition. A specific derivative was effective in protecting mild steel against corrosion in acidic environments, offering insights into its potential industrial applications (Paul et al., 2020).
Spectroscopic and Structural Analysis
Studies involving this compound have also focused on spectroscopic and structural analysis, contributing to our understanding of its chemical properties and interactions. For example, investigations into its nonlinear optical properties and crystal structure have provided valuable insights (Tamer et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 4-[4-(4-methoxyphenyl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol, has been reported to interact with the [pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component in the metabolic pathway that converts carbohydrates into energy.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequent alterations in the metabolic pathways .
Biochemical Pathways
Given its potential interaction with the pyruvate dehydrogenase complex, it may influence carbohydrate metabolism .
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to have rapid absorption and wide tissue distribution in sprague-dawley rats . These properties may impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Based on the potential interaction with the pyruvate dehydrogenase complex, it may influence energy production within cells .
Action Environment
Factors such as ph and temperature could potentially affect the stability and activity of the compound .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAGEJODHNVJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373382 | |
Record name | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19541-95-8 | |
Record name | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(4-methoxyphenyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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